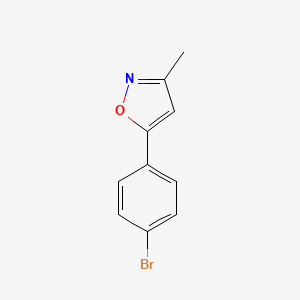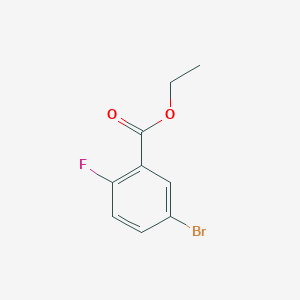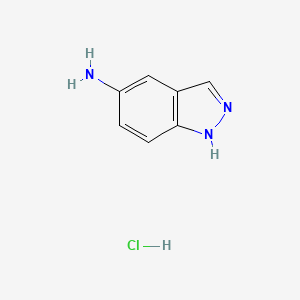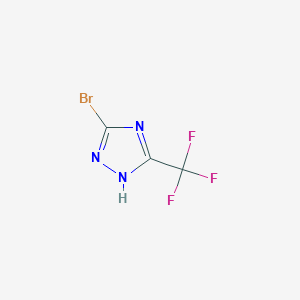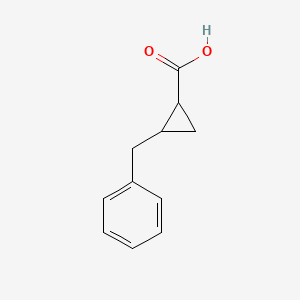
2-Benzylcyclopropane-1-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Benzylcyclopropane-1-carboxylic acid consists of a benzyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group . The InChI code for this compound is1S/C11H12O2/c12-11(13)10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) . Chemical Reactions Analysis
Carboxylic acids, including 2-Benzylcyclopropane-1-carboxylic acid, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution reactions, where the hydroxyl group of the carboxylic acid is replaced by another nucleophilic group . Decarboxylation is another common reaction of carboxylic acids .Physical And Chemical Properties Analysis
2-Benzylcyclopropane-1-carboxylic acid is an oil at room temperature . It has a molecular weight of 176.22 . The compound is stable under normal conditions .Applications De Recherche Scientifique
Ethylene Precursor in Plants
2-Benzylcyclopropane-1-carboxylic acid and its derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), are important in plant biology. ACC acts as a precursor to ethylene, a plant hormone. When administered to wheat leaves, ACC is converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate involved in plant response mechanisms like wilting (Hoffman, Yang, & McKeon, 1982).
Synthesis and Derivation
Convenient methods have been developed for synthesizing and deriving compounds from ACC. One such route involves bisalkylation of an O-benzyl glycine derived imine, followed by hydrogenation for global deprotection. This process allows direct isolation of ACC or efficient conversion to N-protected derivatives (Allwein et al., 2004).
Polymerization Applications
Derivatives of 2-Benzylcyclopropane-1-carboxylic acid are utilized in polymer science. For instance, 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes are synthesized from corresponding acids and resorcinol. These vinylcyclopropanes are used in radical polymerization to produce hard, transparent, crosslinked polymers (Moszner, Zeuner, Völkel, Fischer, & Rheinberger, 1999).
Biological Activities of ACC Compounds
ACC and its structural analogs have a range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. Research on these compounds involves their isolation, characterization, synthesis strategies, and investigation of biological activities (Coleman & Hudson, 2016).
Role as an Ethylene-Independent Growth Regulator
ACC, apart from being an ethylene precursor, has been identified as an ethylene-independent growth regulator in plants. It plays a signaling role independent of ethylene biosynthesis, influencing plant development, cell wall signaling, and pathogen virulence (Polko & Kieber, 2019).
Synthesis of Constrained ACC Derivatives
The synthesis of constrained ACC derivatives, like 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acids, is significant for creating new types of heterocyclic systems. These processes involve different cyclopropanation methods, providing insights into the structural and chemical properties of these compounds (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-benzylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRSNXEZMRFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611251 | |
| Record name | 2-Benzylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylcyclopropane-1-carboxylic acid | |
CAS RN |
103986-55-6 | |
| Record name | 2-Benzylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)



![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)
